Cas no 2171684-03-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid
- 2171684-03-8
- EN300-1485554
-
- インチ: 1S/C28H24N2O5/c1-3-8-25(26(31)30(2)19-15-13-18(14-16-19)27(32)33)29-28(34)35-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h1,4-7,9-16,24-25H,8,17H2,2H3,(H,29,34)(H,32,33)
- InChIKey: UCOYZEDCRBIVAC-UHFFFAOYSA-N
- SMILES: O(C(NC(CC#C)C(N(C)C1C=CC(C(=O)O)=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 468.16852187g/mol
- 同位素质量: 468.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 804
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 4.3
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485554-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1485554-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1485554-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1485554-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1485554-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1485554-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1485554-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1485554-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1485554-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpent-4-ynamido]benzoic acid |
2171684-03-8 | 1g |
$0.0 | 2023-06-06 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acidに関する追加情報
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic Acid (CAS No. 2171684-03-8): An Overview
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid (CAS No. 2171684-03-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FMPA for brevity, is characterized by its unique structural features and potential applications in drug development. The compound's structure includes a fluorenyl group, an amide linkage, and a terminal alkyne moiety, which collectively contribute to its versatile reactivity and biological activity.
The fluorenyl group in FMPA is a key feature that imparts several advantageous properties to the molecule. Fluorenyl groups are known for their high stability and resistance to degradation, making them ideal for use in long-term therapeutic applications. Additionally, the fluorenyl moiety can enhance the lipophilicity of the compound, facilitating its cellular uptake and distribution. This property is particularly valuable in the development of drugs targeting intracellular receptors or enzymes.
The amide linkage in FMPA plays a crucial role in modulating the compound's biological activity. Amide bonds are known for their ability to form hydrogen bonds, which can influence the conformational stability and binding affinity of the molecule. In the context of drug design, this feature can be exploited to optimize the interaction between FMPA and its target proteins, thereby enhancing its therapeutic efficacy.
The presence of a terminal alkyne moiety in FMPA opens up a wide range of synthetic possibilities through click chemistry reactions. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in medicinal chemistry for the rapid and efficient synthesis of complex molecules. The alkyne group in FMPA can be readily functionalized with various azide-containing molecules, allowing for the creation of diverse derivatives with tailored biological properties. This versatility makes FMPA an attractive starting point for combinatorial library synthesis and high-throughput screening.
Recent studies have explored the potential applications of FMPA in various therapeutic areas. One notable area of research is its use as a prodrug for targeted drug delivery. Prodrugs are biologically inactive compounds that are converted into their active forms within the body through metabolic processes or enzymatic reactions. The fluorenyl group in FMPA can serve as a protective moiety that masks the active drug until it reaches its intended site of action. This approach can improve the pharmacokinetic properties of the drug, reduce side effects, and enhance therapeutic outcomes.
In addition to prodrug applications, FMPA has shown promise as a scaffold for the development of small-molecule inhibitors targeting specific enzymes or receptors. For example, researchers have synthesized derivatives of FMPA that selectively inhibit kinases involved in cancer progression. These inhibitors have demonstrated potent antiproliferative effects in vitro and are currently being evaluated in preclinical studies for their potential as anticancer agents.
The structural flexibility of FMPA also makes it suitable for use in imaging agents and diagnostic tools. By incorporating appropriate functional groups or labels into the molecule, FMPA can be used to visualize specific biological processes or disease markers. For instance, derivatives of FMPA labeled with fluorescent dyes have been developed for real-time monitoring of cellular processes such as protein-protein interactions or enzyme activity.
In summary, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid (CAS No. 2171684-03-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the fluorenyl group, amide linkage, and terminal alkyne moiety, offer a wide range of opportunities for synthetic modification and biological application. Ongoing research continues to uncover new uses for this compound, highlighting its importance in the development of innovative therapeutic strategies.
2171684-03-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidobenzoic acid) Related Products
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 404844-03-7(N-Desmethyl Imatinib Mesylate)
- 1704122-16-6((5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid)
- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)
- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)
- 99-68-3(Carboxymethylmercaptosuccinic acid)




